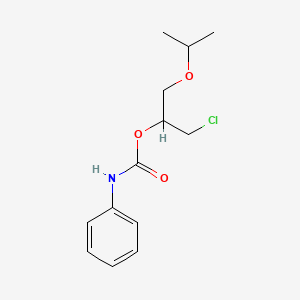
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is a chemical compound with a complex structure that includes a chloro group, an isopropoxy group, and a phenylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(propan-2-yloxy)propan-2-ol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of specialized equipment and techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed to form corresponding amines and phenols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and phenols.
科学的研究の応用
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
1-Chloro-3-(propan-2-yloxy)propan-2-ol: A related compound with similar structural features.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Another compound with a similar backbone but different substituents.
Uniqueness
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is unique due to the presence of the phenylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
CAS番号 |
5396-87-2 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
(1-chloro-3-propan-2-yloxypropan-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(2)17-9-12(8-14)18-13(16)15-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
InChIキー |
JOUQKJFCPAXJMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(CCl)OC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


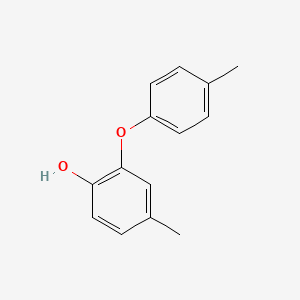

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
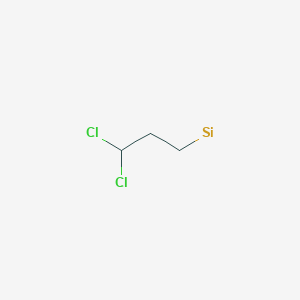
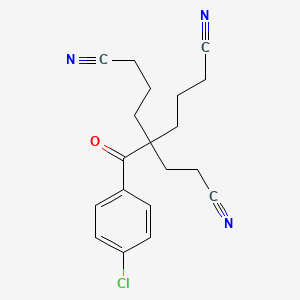

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
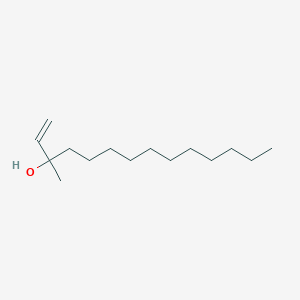
![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
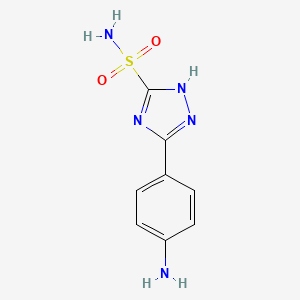

![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
